3-(2-Aminoethyl)benzene-1,2-diol
Overview
Description
3-(2-Aminoethyl)benzene-1,2-diol, also known as dopamine, is a catecholamine neurotransmitter that plays several important roles in the brain and body. It is involved in regulating movement, emotion, cognition, and the reward system. Dopamine is synthesized in the brain and kidneys and is also found in plants and most animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopamine is synthesized from the amino acid tyrosine through a two-step process:
Conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA): This reaction is catalyzed by the enzyme tyrosine hydroxylase.
Conversion of L-DOPA to dopamine: This reaction is catalyzed by the enzyme DOPA decarboxylase.
Industrial Production Methods
Industrial production of dopamine typically involves the extraction and purification of L-DOPA from natural sources, followed by its enzymatic conversion to dopamine. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Dopamine undergoes several types of chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Dopamine can be reduced to form 3,4-dihydroxyphenethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: 3,4-dihydroxyphenethylamine.
Substitution: Various substituted dopamine derivatives.
Scientific Research Applications
Dopamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other catecholamines.
Biology: Studied for its role in neurotransmission and its effects on behavior and cognition.
Medicine: Used in the treatment of Parkinson’s disease and other neurological disorders.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate.
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors. There are five main types of dopamine receptors (D1, D2, D3, D4, and D5), each with different functions and locations in the brain. Dopamine binding to these receptors activates various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter involved in the fight-or-flight response.
Serotonin: A neurotransmitter involved in mood regulation and other functions.
Uniqueness
Dopamine is unique in its role as a neurotransmitter that regulates movement, emotion, and the reward system. Unlike norepinephrine and epinephrine, which are primarily involved in the body’s stress response, dopamine has a more diverse range of functions in the brain and body .
Properties
IUPAC Name |
3-(2-aminoethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHVBRQKMHIAJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903130 | |
Record name | NoName_3727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70903130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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